3-[3-(Carboxymethyl)phenyl]benzoic acid

Catalog No.
S805372
CAS No.
1365272-23-6
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-(Carboxymethyl)phenyl]benzoic acid

CAS Number

1365272-23-6

Product Name

3-[3-(Carboxymethyl)phenyl]benzoic acid

IUPAC Name

3-[3-(carboxymethyl)phenyl]benzoic acid

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)

InChI Key

VRQGZJATEFPTFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O

Synonyms

3-[3-(CarboxyMethyl)phenyl]benzoic acid

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O

3-[3-(Carboxymethyl)phenyl]benzoic acid, with the chemical formula C₁₅H₁₂O₄ and a CAS number of 1365272-23-6, is an aromatic compound characterized by the presence of a benzoic acid moiety substituted with a carboxymethyl group. This compound features a phenyl ring with a carboxymethyl group attached at the meta position, contributing to its unique chemical properties. It is a white to off-white solid that is soluble in organic solvents and has potential applications in various fields, including pharmaceuticals and materials science .

There is currently no scientific research available on the mechanism of action of 3-[3-(Carboxymethyl)phenyl]benzoic acid in any biological system.

  • Information on specific hazards associated with this compound is not available.

The reactivity of 3-[3-(Carboxymethyl)phenyl]benzoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in creating derivatives for various applications.
  • Decarboxylation: Under certain conditions, the carboxymethyl group can undergo decarboxylation, leading to the formation of phenylbenzoic acid.
  • Nucleophilic Substitution: The aromatic system allows for electrophilic substitution reactions, which can modify the compound's structure for specific applications.

Several synthesis methods are available for producing 3-[3-(Carboxymethyl)phenyl]benzoic acid:

  • Direct Carboxymethylation:
    • Reacting 3-phenylbenzoic acid with chloroacetic acid in the presence of a base (like sodium hydroxide) under reflux conditions.
  • Aromatic Substitution:
    • Utilizing Friedel-Crafts acylation techniques to introduce the carboxymethyl group onto a substituted phenyl ring.
  • Multi-step Synthesis:
    • Starting from simpler aromatic compounds and gradually building up the structure through various organic transformations.

These methods allow for the production of high-purity compounds suitable for research and industrial applications .

3-[3-(Carboxymethyl)phenyl]benzoic acid has several notable applications:

  • Pharmaceuticals: Potential use as an anti-inflammatory or analgesic agent.
  • Material Science: Utilized in the development of polymers and coatings due to its chemical stability.
  • Chemical Intermediates: Acts as a precursor in synthesizing other complex organic molecules.

The versatility of this compound makes it valuable across multiple industries .

Studies exploring the interactions of 3-[3-(Carboxymethyl)phenyl]benzoic acid with biological systems have shown promising results. For instance:

  • Protein Binding: Investigations into how this compound binds to specific proteins could reveal mechanisms behind its biological activity.
  • Cellular Uptake: Research on how the compound is absorbed by cells may provide insights into its efficacy as a therapeutic agent.

Such studies are crucial for understanding how this compound can be effectively utilized in medicinal chemistry .

Several compounds share structural similarities with 3-[3-(Carboxymethyl)phenyl]benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-[3-(Carboxymethyl)phenyl]benzoic acidStructureDifferent substitution pattern on the phenyl ring
3-Carboxybenzoic acidStructureLacks additional phenyl group; simpler structure
Benzoic AcidStructureBasic structure without any substituents

Uniqueness: 3-[3-(Carboxymethyl)phenyl]benzoic acid stands out due to its specific substitution pattern that may enhance its solubility and biological activity compared to similar compounds. Its unique structure allows for diverse chemical modifications and potential applications that are not possible with simpler analogs .

XLogP3

2.8

Wikipedia

3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid

Dates

Modify: 2023-08-15

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